molecular formula C20H27N5O2S B2439856 5-((4-Ethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898346-60-6

5-((4-Ethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2439856
CAS No.: 898346-60-6
M. Wt: 401.53
InChI Key: VSPAEWGOOGCFFQ-UHFFFAOYSA-N
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Description

5-((4-Ethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C20H27N5O2S and its molecular weight is 401.53. The purity is usually 95%.
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Properties

IUPAC Name

5-[(4-ethoxyphenyl)-(4-methylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2S/c1-4-16-21-20-25(22-16)19(26)18(28-20)17(24-12-10-23(3)11-13-24)14-6-8-15(9-7-14)27-5-2/h6-9,17,26H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPAEWGOOGCFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-Ethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol , also known by its CAS number 898346-58-2, is a thiazole-triazole derivative that has garnered attention for its potential biological activities. This article explores its biological properties, synthesizing available data from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H25N5O2SC_{19}H_{25}N_{5}O_{2}S with a molecular weight of approximately 387.5 g/mol. The structure features a thiazole ring fused with a triazole moiety, which is known for conferring various biological activities.

Biological Activity Overview

Research indicates that compounds containing both thiazole and triazole rings exhibit diverse biological activities, including:

  • Antimicrobial Activity : Studies have shown that thiazole and triazole derivatives can inhibit the growth of various bacterial and fungal strains. The presence of the piperazine moiety enhances this activity by improving solubility and bioavailability .
  • Anticancer Properties : Triazole derivatives have been reported to possess significant anticancer activity. For instance, related compounds have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancers . The specific compound may exhibit similar properties due to its structural similarities.
  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as acetylcholinesterase (AChE), which is relevant in treating conditions like Alzheimer's disease. Inhibitors of AChE can help increase acetylcholine levels in the brain, potentially improving cognitive function .

Anticancer Activity

A study published in Pharmaceutical Biology highlighted the synthesis of thiazole-triazole derivatives and their evaluation against cancer cell lines. The results indicated that certain derivatives had IC50 values in the low micromolar range against HCT-116 (colon carcinoma) and MCF-7 (breast cancer) cell lines . This suggests that this compound could potentially be effective in cancer therapy.

Antimicrobial Studies

In another study focusing on the antimicrobial properties of thiazole derivatives, it was found that compounds with similar structures exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The study concluded that the incorporation of ethoxy and piperazine groups contributed to enhanced antimicrobial efficacy .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/Cell LineIC50 Value (µM)Reference
Compound AAnticancerHCT-1166.2
Compound BAntimicrobialE. coli12.5
Compound CAChE InhibitionHuman Brain Extract25.0

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Anticancer Activity : Preliminary studies indicate that the compound may inhibit tumor growth in various cancer cell lines. Its structure suggests potential interactions with cellular pathways involved in cancer proliferation.
  • Antimicrobial Effects : Research has suggested that derivatives of thiazolo-triazole compounds can exhibit antimicrobial properties, which could be explored further for developing new antibiotics.
  • CNS Activity : The presence of the piperazine moiety hints at possible central nervous system (CNS) activity, making it a candidate for investigating treatments for neurological disorders.

Case Studies

Several studies have documented the effects of this compound in various experimental settings:

Anticancer Studies

A recent study assessed the compound's effect on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12Apoptosis induction
A549 (Lung)15Cell cycle arrest
HeLa (Cervical)10Inhibition of proliferation

Antimicrobial Activity

In vitro tests demonstrated that the compound exhibited significant antimicrobial activity against several bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa8

Q & A

Q. How can researchers optimize the synthesis route for this compound to improve yield and purity?

Methodological Answer: Synthesis optimization requires a multi-step approach:

  • Step 1: Use sodium hydride in toluene for initial condensation reactions to form intermediates like ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-ethanoate (as demonstrated in triazole-thiadiazole synthesis) .
  • Step 2: Introduce hydrazine hydrate for cyclization into pyrazole or triazole cores .
  • Step 3: Phosphorus oxychloride is critical for thiadiazole ring closure, with reaction temperatures maintained at 70–80°C to avoid side products .
  • Purification: Employ high-performance liquid chromatography (HPLC) for final purity validation, as used in analogous triazole derivatives .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

  • 1H NMR and IR Spectroscopy: Identify functional groups (e.g., 4-ethoxyphenyl protons at δ 6.8–7.2 ppm, thiazole C-S stretches at 650–750 cm⁻¹) .
  • Mass Spectrometry (MS): Confirm molecular weight and fragmentation patterns, particularly for the thiazolo-triazolol core .
  • HPLC: Use C18 columns with methanol/water gradients (70:30 v/v) to assess purity (>95%) and detect residual solvents .

Advanced Research Questions

Q. How can molecular docking predict the biological activity of this compound, and what are the limitations?

Methodological Answer:

  • Target Selection: Prioritize enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) based on structural analogs showing antifungal activity .
  • Software Setup: Use AutoDock Vina with Lamarckian genetic algorithms; set grid boxes to encompass active sites (e.g., 60 × 60 × 60 Å) .
  • Limitations: Docking may overestimate binding affinity due to rigid protein models. Validate predictions with in vitro assays (e.g., MIC tests against Candida albicans) .

Q. How should researchers address contradictory results in pharmacological assays (e.g., variable IC50 values)?

Methodological Answer:

  • Assay Standardization: Control solvent effects (e.g., DMSO ≤1% v/v) and cell passage number to minimize variability .
  • Structural Analysis: Compare IC50 trends with substituent electronegativity; electron-withdrawing groups (e.g., -CF3) on the 4-ethoxyphenyl ring may enhance membrane permeability .
  • Data Reconciliation: Use ANOVA with post-hoc Tukey tests to distinguish assay noise from true biological effects .

Q. What strategies improve the compound’s metabolic stability in preclinical studies?

Methodological Answer:

  • In Silico Predictions: Use SwissADME to identify metabolic soft spots (e.g., piperazine N-methylation) .
  • Structural Modifications: Replace the 2-ethylthiazole with a trifluoromethyl group to reduce CYP450-mediated oxidation .
  • In Vitro Validation: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS over 60 minutes .

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